Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
CAS No.: 89567-06-6
Cat. No.: VC2331309
Molecular Formula: C11H11ClN2O3S
Molecular Weight: 286.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89567-06-6 |
|---|---|
| Molecular Formula | C11H11ClN2O3S |
| Molecular Weight | 286.74 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h3-4H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | NDYRHNGDLDUAFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 89567-06-6 |
| Molecular Formula | C₁₁H₁₁ClN₂O₃S |
| Molecular Weight | 286.74 g/mol |
| IUPAC Name | ethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h3-4H2,1-2H3,(H,13,14,15) |
| Standard InChIKey | NDYRHNGDLDUAFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C)C2=C(S1)N=C(CCl)NC2=O |
The compound features a complex heterocyclic structure with a fused thieno[2,3-d]pyrimidine core. This core consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic system. The molecule contains multiple functional groups, including an ethyl ester at position 6, a methyl group at position 5, a carbonyl group at position 4, and a chloromethyl group at position 2 .
Structural Features
The structural attributes of this compound contribute significantly to its chemical properties and potential applications:
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The thieno[2,3-d]pyrimidine core provides rigidity and aromaticity to the molecule
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The chloromethyl group at position 2 serves as a versatile handle for further functionalization through nucleophilic substitution reactions
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The ethyl ester group at position 6 offers potential for hydrolysis to the corresponding carboxylic acid or transformation to other carboxylic acid derivatives
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The carbonyl group at position 4 (part of the pyrimidinone structure) may participate in hydrogen bonding interactions with biological targets
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The methyl group at position 5 impacts the electronic properties of the thiophene ring
Synthesis and Preparation Methods
The synthesis of Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves multi-step organic reactions, often starting from simpler thienopyrimidine derivatives. While the specific synthetic routes may vary, a general synthetic approach typically involves:
General Synthetic Pathway
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Formation of the thiophene core with appropriate substitution patterns
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Introduction of the pyrimidine ring through cyclization reactions
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Installation of the chloromethyl group through chlorination reactions
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Formation of the ethyl ester through esterification of the corresponding carboxylic acid
The chloromethyl group is typically introduced through selective chlorination reactions involving appropriate precursors, while the ethyl ester functionality is commonly formed via direct esterification of the corresponding carboxylic acid derivative.
Purification and Characterization
After synthesis, the compound requires appropriate purification techniques such as recrystallization or column chromatography to obtain high purity material. Characterization typically involves spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (for solid-state structure confirmation)
Applications in Organic Chemistry
As a Synthetic Intermediate
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical and agrochemical applications. The presence of multiple functional groups allows for selective modifications at different positions.
Key transformations include:
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Nucleophilic substitution reactions at the chloromethyl group
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Modifications of the ethyl ester through hydrolysis, transesterification, or amidation
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Functionalization of the pyrimidine ring nitrogen
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Further derivatization of the thiophene core
Comparison with Related Compounds
Several related compounds have been reported in the literature, including:
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Methyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 565166-96-3): This is the methyl ester analog with slightly different physicochemical properties compared to the ethyl ester
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Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: This related compound lacks the chloromethyl group at position 2 but maintains the thieno[2,3-d]pyrimidine core structure
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Ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: A closely related analog with a 1-chloroethyl group instead of a chloromethyl group at position 2
Research Findings and Current Studies
Research on Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate remains limited, but studies on related thienopyrimidine derivatives provide valuable insights into the potential applications and properties of this compound class.
Synthetic Methodologies
Current research focuses on developing improved synthetic routes to thienopyrimidine derivatives with specific substitution patterns. These methods aim to enhance yield, stereoselectivity, and environmental sustainability of the synthetic processes .
Medicinal Chemistry Applications
Studies on related thienopyrimidine derivatives have explored their potential as:
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Kinase inhibitors
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Antimicrobial agents
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Anticancer compounds
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Anti-inflammatory drugs
As research in medicinal chemistry continues to advance, Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and its derivatives may emerge as promising candidates for further development in pharmaceutical applications.
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